ABT-072

描述

ABT-072 是一种丙型肝炎病毒 NS5B 聚合酶的非核苷抑制剂。 它已被评估用于治疗丙型肝炎病毒感染,特别是那些由基因型 1a 和 1b 株引起的感染 。这种化合物以其有效的抗病毒活性而闻名,并在临床前和临床环境中得到了广泛的研究。

准备方法

ABT-072 可以通过多种合成路线合成。一种常见的方法涉及制备其三水合物钾盐。 合成路线通常包括形成关键中间体,然后进行特定的反应条件以得到最终产物 。工业生产方法通常涉及优化这些合成路线以确保高产率和纯度。 该化合物通常以固体形式制备,并在特定条件下储存以保持其稳定性 。

化学反应分析

ABT-072 会发生几种类型的化学反应,包括:

氧化: 这种反应涉及向化合物中添加氧或从化合物中去除氢。

还原: 这种反应涉及向化合物中添加氢或从化合物中去除氧。

取代: 这种反应涉及用另一个官能团取代一个官能团。

在这些反应中使用的常见试剂和条件包括各种氧化剂和还原剂,以及催化剂以促进反应。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 。

科学研究应用

Antiviral Activity Against Hepatitis C Virus

ABT-072 has been extensively studied for its efficacy in treating HCV. Key findings from clinical trials include:

- Phase 1 Studies : These trials demonstrated that this compound could be administered effectively with once-daily oral dosing, showing good tolerability and pharmacokinetics in HCV-infected patients .

- Phase 2 Studies : A notable combination therapy involving this compound and the HCV protease inhibitor ABT-450 resulted in a sustained virologic response at 24 weeks post-treatment in 10 out of 11 patients, indicating its potential as a highly effective treatment option .

Pharmacokinetic Properties

This compound exhibits improved permeability and solubility compared to earlier compounds developed in similar studies. The modifications made during its synthesis have led to better absorption characteristics, which are critical for effective oral administration .

Data Table: Clinical Trials Involving this compound

Case Study 1: Efficacy in Combination Therapy

A clinical study evaluated this compound in combination with another antiviral agent, ABT-450. The results indicated that this combination therapy not only enhanced viral suppression but also minimized the duration of treatment required to achieve a sustained virologic response, emphasizing the potential of this compound as part of multi-drug regimens against HCV .

Case Study 2: Pharmacokinetic Evaluation

In another study focusing on pharmacokinetics, researchers assessed the absorption and distribution characteristics of this compound. The findings revealed that the compound maintained effective plasma concentrations over a 24-hour period, supporting its once-daily dosing regimen .

作用机制

ABT-072 通过抑制丙型肝炎病毒的 NS5B 聚合酶发挥作用。这种酶对于病毒 RNA 的复制至关重要。 通过与聚合酶结合,this compound 可阻止新的病毒 RNA 的合成,从而抑制病毒的复制 。 该机制中涉及的分子靶点和途径包括 NS5B 聚合酶的活性位点和相关的复制复合体 。

相似化合物的比较

ABT-072 属于一类称为 NS5B 聚合酶非核苷抑制剂的化合物。类似的化合物包括:

达拉替尼: 另一种作用机制类似的非核苷抑制剂。

贝克拉布韦: 以其对丙型肝炎病毒的有效抗病毒活性而闻名。

迪乐布韦: 同一类别中具有类似抗病毒特性的另一种化合物。

生物活性

ABT-072 is a non-nucleoside inhibitor targeting the Hepatitis C virus (HCV) NS5B polymerase, developed as part of a broader initiative to find effective direct-acting antivirals (DAAs) for HCV treatment. This compound emerged from medicinal chemistry efforts aimed at enhancing the pharmacokinetic properties and antiviral efficacy of earlier lead compounds. The modification of structural components in this compound has resulted in improved solubility and permeability, making it a promising candidate in HCV therapy.

This compound functions by inhibiting the RNA-dependent RNA polymerase (NS5B) of HCV, which is crucial for viral replication. The inhibition occurs through two primary mechanisms:

- Chain Termination : During the initiation phase of RNA synthesis, this compound acts as a chain terminator.

- Base-Pair Confounding : Once the polymerase enters the elongation phase, it disrupts the base-pairing process, preventing effective viral replication .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in several studies, indicating favorable absorption and distribution characteristics. Phase 1 clinical trials demonstrated that once-daily oral dosing is feasible for patients infected with HCV, with good tolerability reported .

Phase 1 Trials

Initial studies focused on evaluating the safety and tolerability of this compound in healthy subjects. These trials confirmed its potential for oral administration and established baseline pharmacokinetic parameters .

Phase 2 Trials

A significant Phase 2 pilot study combined this compound with another antiviral agent, ABT-450, and ribavirin. This combination resulted in a sustained virologic response (SVR) at 24 weeks post-treatment in 91% of treatment-naive patients with genotype 1 HCV . The data from this study are summarized in Table 1.

| Study Phase | Treatment Regimen | SVR24 Rate | Patient Population |

|---|---|---|---|

| Phase 2 | This compound + ABT-450 + Ribavirin | 91% | Genotype 1, treatment-naive |

Resistance Studies

Research into resistance mechanisms associated with this compound has indicated that mutations can arise during treatment. For instance, certain mutations near the active site of NS5B can confer resistance to inhibitors like this compound. Understanding these mechanisms is critical for developing strategies to mitigate resistance during therapy .

Case Study: Efficacy in Treatment-Naive Patients

In a cohort of 11 patients treated with the combination regimen including this compound, 10 achieved SVR24, underscoring the compound's effectiveness in a real-world clinical setting. This case highlights the potential for this compound to serve as a backbone therapy in HCV treatment protocols .

Case Study: Resistance Development

A study observed that prolonged exposure to this compound led to specific mutations in NS5B among some patients, indicating a need for careful monitoring and potentially combination therapies to prevent resistance development .

属性

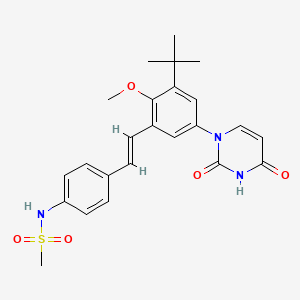

IUPAC Name |

N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31/h6-15,26H,1-5H3,(H,25,28,29)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZSTQYSBYEENY-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)/C=C/C2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132936-00-5, 1214735-11-1 | |

| Record name | ABT-072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132936005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1214735111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-072 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ABT-072 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSQ4R5K1QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: ABT-072 is a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. [, ] It binds to an allosteric site on the polymerase, distinct from the active site where nucleosides bind. This binding interaction disrupts the conformational changes necessary for the enzyme's polymerase activity, thereby inhibiting viral RNA replication. []

ANone: While the provided abstracts don't contain the specific spectroscopic data, we can deduce some information:

A: Research shows that replacing the amide linkage in a precursor molecule with a trans-olefin improved both permeability and solubility, enhancing pharmacokinetic properties. [] Additionally, substituting the dihydrouracil with an N-linked uracil led to increased potency against genotype 1 HCV in replicon assays. [] These findings highlight the impact of specific structural modifications on this compound's activity and pharmacological profile.

A: this compound demonstrated potent in vitro activity against HCV genotype 1 in replicon assays. [] Furthermore, a Phase 2 clinical trial combining this compound with the HCV protease inhibitor ABT-450 resulted in a sustained virologic response at 24 weeks (SVR24) in 91% of patients treated. [, , ] This highlights promising in vivo efficacy in a clinical setting.

A: One study focused on assessing the supersaturation of this compound and its impact on in vivo bioavailability using a dual pH, two-phase dissolution method. [] This indicates that solubility and dissolution rate are important factors considered in its formulation and likely influenced its good oral bioavailability. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。